BCR-ABL Kinase Inhibition: Nilotinib Hydrochloride IC50 Versus Imatinib and Dasatinib
Nilotinib hydrochloride demonstrates intermediate wild-type BCR-ABL inhibitory potency between dasatinib (highest potency) and imatinib (lowest potency). In enzymatic assays, nilotinib IC50 is 28-30 nM compared to 1-3 nM for dasatinib and 204-234 nM for imatinib . In cellular proliferation assays using BCR-ABL-positive K562 cells, nilotinib IC50 is 30 nM, dasatinib IC50 is 1 nM, and imatinib IC50 is 250-400 nM [1]. This 8- to 13-fold lower cellular IC50 versus imatinib, combined with 30-fold lower potency than dasatinib, positions nilotinib as a mid-potency agent suitable for studies requiring balanced target engagement without the broader off-target kinase inhibition associated with dasatinib.
| Evidence Dimension | Cellular IC50 for wild-type BCR-ABL in K562 cells |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Imatinib: 250-400 nM; Dasatinib: 1 nM |
| Quantified Difference | Nilotinib is 8-13× more potent than imatinib; dasatinib is 30× more potent than nilotinib |
| Conditions | K562 human CML cell line; 3H-thymidine incorporation proliferation assay |
Why This Matters
This intermediate potency profile informs compound selection when researchers require greater target inhibition than imatinib but seek to avoid the promiscuous off-target kinase inhibition associated with high-potency dasatinib.
- [1] O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. View Source
